molecular formula C15H15NO4 B554942 L-thyronine CAS No. 1596-67-4

L-thyronine

Cat. No. B554942
CAS RN: 1596-67-4
M. Wt: 273.28 g/mol
InChI Key: KKCIOUWDFWQUBT-AWEZNQCLSA-N
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Description

L-thyronine, also known as Levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is used primarily to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 and T3 . It is also used to treat other types of thyroid disorders such as thyroid cancer .


Synthesis Analysis

The major product generated within the thyroid as precursor is 3,5,3′,5′-tetraiodo- l -thyronine (T4), which is formed at three so-called “hormonogenic sites” on thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities .


Molecular Structure Analysis

The essential molecular structure of L-thyronine comprises two iodinated benzene rings connected by ether linkage . T4 is the major hormone secreted from the thyroid gland, whereas the other hormones are mainly generated by the deiodination of T4 in extrathyroidal tissues .


Chemical Reactions Analysis

Thyroid hormones are a diverse group of biologically active compounds and include thyroxine (T4), 3,3’, 5 . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .

Scientific Research Applications

Thyroid Hormones, Mitochondrial Bioenergetics, and Lipid Handling

Thyroid hormones, including L-thyronine derivatives, play a significant role in regulating mitochondrial functions and lipid metabolism. Research has shown that natural metabolites and synthetic analogues of thyroid hormones can ameliorate conditions such as atherosclerosis, obesity, and cardiovascular diseases by targeting mitochondrial uncoupling and lipid handling mechanisms. These findings suggest potential therapeutic applications beyond traditional hormone replacement therapies (Cioffi, Lanni, & Goglia, 2010).

Clinical Implications of Thyroid Hormone Receptor on Integrin αvβ3

Recent discoveries have shed light on the thyroid hormone receptor's role on integrin αvβ3, revealing its implications for cancer survival rates. The differential actions of L-thyroxine (T4) and triiodothyronine (T3) through this receptor suggest that manipulating thyroid hormone levels could improve outcomes in cancer patients, highlighting a novel approach to cancer treatment (Hercbergs, 2019).

Thyroid Hormone Metabolism and Sulfation

Sulfation plays a critical role in the metabolism of thyroid hormones, affecting their activation and deactivation. This process impacts the availability and function of thyroid hormones, providing insight into the regulation of thyroid hormone activity at the cellular level (Visser, 1994).

Non-genomic Actions of Thyroid Hormones

Thyroid hormones, particularly T3, can rapidly stimulate certain cellular activities without the need for gene transcription, such as the activation of the phosphatidylinositol 3-kinase pathway in alveolar epithelial cells. These non-genomic actions of thyroid hormones suggest additional layers of physiological regulation and potential therapeutic targets (Bhargava, Lei, Mariash, & Ingbar, 2007).

Hormonal Treatment of Depression

Thyroid hormones, especially T3, have been utilized to enhance the efficacy of antidepressant treatment, based on their interaction with neurotransmitter systems and influence on mood regulation. This application demonstrates the broader impact of thyroid hormones on brain function and mental health, beyond their traditional metabolic roles (Cooper & Lerer, 2010).

Safety And Hazards

L-thyronine should be handled in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapours/dust .

Future Directions

Levothyroxine is typically used to treat hypothyroidism, and is the treatment of choice for people with hypothyroidism who often require lifelong thyroid hormone therapy . It may also be used to treat goiter via its ability to lower thyroid-stimulating hormone (TSH), which is considered goiter-inducing .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIOUWDFWQUBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318222
Record name L-Thyronine
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Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Thyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-thyronine

CAS RN

1596-67-4
Record name L-Thyronine
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Record name Thyronine
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Record name L-Thyronine
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Record name O-(4-hydroxyphenyl)-L-tyrosine
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Record name THYRONINE
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Record name L-Thyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 °C
Record name L-Thyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,200
Citations
K Grymuła, E Paczkowska, V Dziedziejko… - Cell …, 2007 - Wiley Online Library
Objectives: Thyroid hormones mediate many physiological and developmental functions in humans. The role of the 3,3′,5‐triiodo‐l‐thyronine (T3) in normal human haematopoiesis at …
Number of citations: 50 onlinelibrary.wiley.com
A Antonelli, P Fallahi, SM Ferrari… - Journal of biological …, 2011 - europepmc.org
Recently, it was demonstrated that 3, 5-diiodo-L-thyronine (T2) stimulates the resting metabolic rate (RMR), and reduces body-weight gain of rats receiving a high-fat diet. The aim of this …
Number of citations: 107 europepmc.org
SG Ball, J Sokolov, WW Chin - Journal of molecular endocrinology, 1997 - Citeseer
Recent data have suggested that the iodothyronine, 3, 5-diiodo-l-thyronine (T2), has selective thyromimetic activity. In vivo, T2 has been shown to suppress TSH levels at doses that do …
Number of citations: 106 citeseerx.ist.psu.edu
A Lanni, M Moreno, A Lombardi, F Goglia - Pflügers Archiv, 1998 - Springer
The effects of 3,5-diiodo-l-thyronine (3,5-T2, 2.5–10 µg/100 g BW) on cold tolerance, energy expenditure and oxidative capacity of four metabolically very active tissues (brown adipose …
Number of citations: 57 link.springer.com
JD Walker, FA Crawford, S Kato, FG Spinale - The Journal of thoracic and …, 1994 - Elsevier
… L-thyronine directly augmented myocyte contractile function in both control and dilated cardiomyopathy myocytes. In addition, 3,5,3′-triiodo-L-thyronine … ′-triiodo-L-thyronine may be a …
Number of citations: 77 www.sciencedirect.com
MJ Obregón, J Mallol, R Pastor… - …, 1984 - academic.oup.com
T 4 and T 3 have been measured by RIA in 10-12-day-old rat embryo-trophoblasts, and in 13-20-day-old embryos and placentas, as well as in a few samples of amniotic fluid. Both T 4 …
Number of citations: 243 academic.oup.com
M Giammanco, CM Di Liegro, G Schiera… - International Journal of …, 2020 - mdpi.com
Since the realization that the cellular homologs of a gene found in the retrovirus that contributes to erythroblastosis in birds (v-erbA), ie the proto-oncogene c-erbA encodes the nuclear …
Number of citations: 54 www.mdpi.com
G Shang, P Gao, Z Zhao, Q Chen, T Jiang… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… Thyroxine (T4) and triiodo-l-thyronine (T3) are conventionally regarded as the only thyroid hormones able to influence energy metabolism and thus efficiently attenuate DM and DM-…
Number of citations: 83 www.sciencedirect.com
S D'Arezzo, S Incerpi, FB Davis, F Acconcia… - …, 2004 - academic.oup.com
l-T 3 and l-T 4 activated the Na + /H + exchanger of L-6 myoblasts, with a fast nongenomic mechanism, both in the steady state and when cells undergo acid loading with ammonium …
Number of citations: 166 academic.oup.com
HY Lin, M Sun, HY Tang, C Lin… - … of Physiology-Cell …, 2009 - journals.physiology.org
3,5,3′-Triiodo-l-thyronine (T 3 ), but not l-thyroxine (T 4 ), activated Src kinase and, downstream, phosphatidylinositol 3-kinase (PI3-kinase) by means of an α v β 3 integrin receptor on …
Number of citations: 324 journals.physiology.org

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